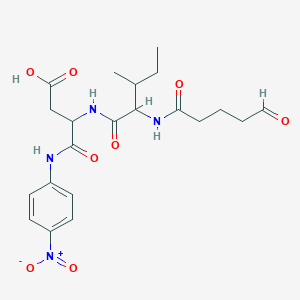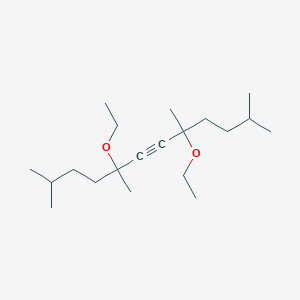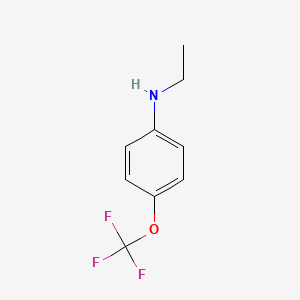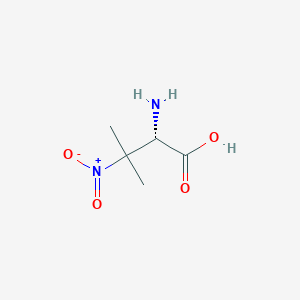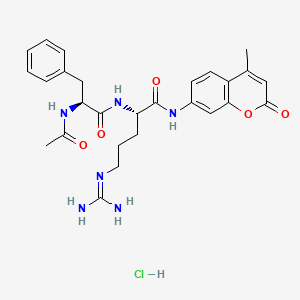
2-Thiazolylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octenylboronic acid pinacol ester is a compound utilized in organic synthesis, especially in cross-coupling reactions, such as Suzuki-Miyaura couplings, which form carbon-carbon bonds critical in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of 1-alkenylboronic acid pinacol esters can be achieved through palladium-catalyzed cross-coupling reactions of bis(pinacolato)diboron with 1-alkenyl halides or triflates, which occurs in toluene at 50°C in the presence of potassium phenoxide and a palladium catalyst, leading to high yields with complete retention of the double bond configuration (Takagi et al., 2002).
Molecular Structure Analysis
The molecular structure of phenylboronic acid pinacol esters, including derivatives like 4-octenylboronic acid pinacol ester, indicates that these molecules may undergo out-of-plane distortion at the boron-carbon moiety in the excited state, which is responsible for their phosphorescence properties (Shoji et al., 2017).
Chemical Reactions and Properties
Arylboronic esters, including 4-octenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature, a property that is remarkable given that phosphorescent organic molecules typically require heavy atoms or carbonyl groups (Shoji et al., 2017).
Physical Properties Analysis
The stability of phenylboronic pinacol esters in physiological conditions is crucial, especially for their potential pharmacological applications, as they are susceptible to hydrolysis at physiological pH, which considerably accelerates their reaction rate (Achilli et al., 2013).
Chemical Properties Analysis
Facile synthesis of poly(ester-amide)s incorporating phenylboronic acid esters through Passerini multicomponent polymerization demonstrates the reactivity and potential application of boronic acid esters in creating polymers responsive to oxidative triggers like hydrogen peroxide (Cui et al., 2017).
2-Thiazolylzinc Bromide
2-Thiazolylzinc bromide is a functional organozinc compound used in organic chemistry for the synthesis of thiazole-containing molecules, which are significant in pharmaceuticals due to their biological activities.
Synthesis Analysis
Direct preparation of 2-benzothiazolylzinc bromide demonstrates a facile method for synthesizing 2-substituted benzothiazole derivatives, highlighting the utility of organozinc reagents in organic synthesis (Park et al., 2014).
Molecular Structure Analysis
Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts reveal the structural diversity and complexity that can be achieved with thiazole scaffolds, providing insight into the versatility of thiazole chemistry (Hassan et al., 2020).
Chemical Reactions and Properties
The synthesis of 2-aminothiazoles and thiazolo[3,2-a]pyrimidin-5-ones through domino alkylation-cyclization reactions showcases the reactivity and potential applications of thiazolyl compounds in creating heterocyclic structures with potential biological activity (Castagnolo et al., 2009).
Physical Properties Analysis
Not directly covered but could be inferred from the general stability and reactivity patterns of thiazolyl compounds in synthesis and their interactions in biological systems.
Chemical Properties Analysis
The development and application of thiazolylzinc intermediates in organic synthesis, as demonstrated in the direct preparation of 2-benzothiazolylzinc bromide, illustrate the chemical versatility and potential of thiazole derivatives in constructing complex organic molecules (Park et al., 2014).
Applications De Recherche Scientifique
Anti-Diabetic Agents : The conversion of indolyl butanoic acid into various analogs, including 1,3,4-oxadiazole-2-thiol analogs, demonstrates potential as anti-diabetic agents. These compounds exhibited good to moderate inhibition potential against the α-glucosidase enzyme, with low cytotoxicity, making them potential lead molecules for further research in developing antidiabetic agents (Nazir et al., 2018).
Apoptosis in Cancer Cells : A derivative from the dithio-carbamate family, 2-NDC, showed anti-proliferative and apoptosis-inducing effects on human leukemia K562 cells. The compound inhibited cell viability and proliferation in a dose and time-dependent manner, demonstrating potential as a pharmaceutical agent for treating leukemia (Khoshtabiat et al., 2016).
Antibacterial Activity : The study of active compounds from plant essential oils, including thiazolyl blue tetrazolium bromide (MTT), revealed potential antibacterial agents against Escherichia coli and Listeria innocua. Some combinations of these compounds exhibited synergistic effects, suggesting their use in antibacterial therapies (Requena et al., 2019).
Prevention of Vascular Advanced Glycation End-Product Accumulation : N-phenacylthiazolium bromide, a thiazolium compound, was found to prevent the accumulation of advanced glycation end-products (AGEs) in blood vessels. This has implications for treating diabetic vascular complications (Cooper et al., 2000).
Induction of Apoptosis in Cancer Cells : Thiazolides, including bromo-derivatives, induced apoptosis in colon cancer cells and human foreskin fibroblasts, suggesting their potential as novel cancer therapeutics. These compounds were observed to induce typical signs of apoptosis, such as nuclear condensation and DNA fragmentation (Müller et al., 2008).
Hypoxia-Activated Prodrug : TH-302, a hypoxia-activated prodrug of bromo-isophosphoramide mustard, showed broad-spectrum activity and hypoxia-selective activation in human cancer cell lines. This compound represents a promising approach for targeting hypoxic tumor cells (Meng et al., 2011).
Antitumor Agents : Novel pyridinyl-4,5-2H-isoxazole derivatives, including thiazolyl blue tetrazolium bromide analogs, exhibited potent anti-proliferative activities against various cancer cell lines, indicating their potential as antitumor agents (Yang et al., 2017).
Safety and Hazards
2-Thiazolylzinc bromide is classified as a highly flammable liquid and vapor. It releases flammable gases when in contact with water, which may ignite spontaneously . The compound is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . 2-Thiazolylzinc bromide is also suspected of causing cancer .
Propriétés
IUPAC Name |
bromozinc(1+);2H-1,3-thiazol-2-ide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2NS.BrH.Zn/c1-2-5-3-4-1;;/h1-2H;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORIBCPQDAVKHG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS[C-]=N1.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNSZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolylzinc bromide | |
CAS RN |
173382-28-0 |
Source


|
| Record name | 173382-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



